molecular formula C14H19N B2592976 [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-90-0

[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2592976
CAS RN: 2287317-90-0
M. Wt: 201.313
InChI Key: QQMSDUKQEZAHBX-UHFFFAOYSA-N
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Description

[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as Dibenzocycloheptene-based compound 1 (DBH), is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders. DBH is a highly selective and potent agonist of the sigma-1 receptor, a protein that is involved in several cellular processes, including calcium signaling, cell survival, and neurotransmitter release.

Mechanism of Action

DBH exerts its effects by binding to and activating the sigma-1 receptor, a protein that is involved in several cellular processes, including calcium signaling, cell survival, and neurotransmitter release. Activation of the sigma-1 receptor by DBH leads to the modulation of several signaling pathways, including the ERK/MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in cell survival, inflammation, and apoptosis, and their modulation by DBH may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DBH has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of oxidative stress and inflammation, and the regulation of neurotransmitter release. DBH has also been shown to improve mitochondrial function and increase ATP production in neurons. These effects may contribute to the neuroprotective and cognitive-enhancing effects of DBH.

Advantages and Limitations for Lab Experiments

DBH has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DBH has several limitations, including its relatively short half-life in vivo, its poor solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for the study of DBH. One direction is to further investigate its potential as a treatment for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore the molecular mechanisms underlying its neuroprotective and cognitive-enhancing effects. Additionally, the development of more potent and selective sigma-1 receptor agonists based on the structure of DBH may lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

DBH can be synthesized using a multistep procedure that involves the reaction of 2,4-dimethylphenylacetonitrile with cyclohexanone to form a ketone intermediate, followed by a ring-closing metathesis reaction to form the bicyclo[1.1.1]pentane ring system. The resulting compound is then reduced to form the final product, DBH. The synthesis method has been optimized to yield high purity and high yield of DBH.

Scientific Research Applications

DBH has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects in vitro and in vivo. DBH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMSDUKQEZAHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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